molecular formula C19H18F3NO B1324832 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898775-69-4

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1324832
M. Wt: 333.3 g/mol
InChI Key: MSDMSNZMGOZATQ-UHFFFAOYSA-N
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Description

4’-Piperidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C19H18F3NO. It has a molecular weight of 333.35 . The IUPAC name for this compound is 4-(1-piperidinylmethyl)phenylmethanone .


Molecular Structure Analysis

The InChI code for 4’-Piperidinomethyl-3,4,5-trifluorobenzophenone is 1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-13(5-7-14)12-23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2 .

Scientific Research Applications

Ionic Liquids Properties and Reactions

A study by D’Anna et al. (2009) investigated ionic liquids with different cations and anions, including piperidinium. They explored their properties and the influence on reactions like the Kemp elimination reaction, highlighting the unique features of these ionic liquids in solvent media (D’Anna et al., 2009).

Molecular Docking Studies and Anticancer Properties

Karayel (2021) conducted a detailed study on benzimidazole derivatives, including piperidine-based compounds, for their anti-cancer properties. The research utilized molecular docking and density functional theory to analyze the compounds' stability and interaction with cancer targets (Karayel, 2021).

Structural Analysis of Trifluoromethyl-substituted Compounds

Li et al. (2005) analyzed the structures of various trifluoromethyl-substituted compounds, including those with piperidine elements. This research offers insights into the molecular arrangements and interactions of such compounds (Li et al., 2005).

Synthesis and Characterization in Polymer Science

Desai et al. (2004) synthesized and characterized compounds including piperidine for use in polypropylene copolymers. The study assessed their performance and influence on the thermal stability of these materials (Desai et al., 2004).

properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-13(5-7-14)12-23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDMSNZMGOZATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642718
Record name {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Piperidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898775-69-4
Record name Methanone, [4-(1-piperidinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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